molecular formula C24H24N2O4S B3018501 3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-2-methyl-8-(morpholinomethyl)-4H-chromen-4-one CAS No. 222716-43-0

3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-2-methyl-8-(morpholinomethyl)-4H-chromen-4-one

Cat. No.: B3018501
CAS No.: 222716-43-0
M. Wt: 436.53
InChI Key: NXYNQRFWSVJPEL-UHFFFAOYSA-N
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Description

The compound 3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-2-methyl-8-(morpholinomethyl)-4H-chromen-4-one is a synthetic chromen-4-one derivative featuring a benzothiazole moiety at position 3, an ethyl group at position 6, a hydroxyl group at position 7, a methyl group at position 2, and a morpholinomethyl substituent at position 7. The chromen-4-one core is a bicyclic system known for its role in medicinal chemistry, particularly in modulating biological activities such as kinase inhibition, antimicrobial effects, and anticancer properties .

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4S/c1-3-15-12-16-22(28)20(24-25-18-6-4-5-7-19(18)31-24)14(2)30-23(16)17(21(15)27)13-26-8-10-29-11-9-26/h4-7,12,27H,3,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYNQRFWSVJPEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=C1O)CN3CCOCC3)OC(=C(C2=O)C4=NC5=CC=CC=C5S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-2-methyl-8-(morpholinomethyl)-4H-chromen-4-one is a novel derivative that combines the pharmacophoric elements of benzothiazole and chromone. This unique structure suggests potential biological activities, particularly in the realms of neuroprotection and anticancer effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H22N2O3SC_{22}H_{22}N_{2}O_{3}S with a molecular weight of 394.49 g/mol . The compound features a chromone backbone substituted with a benzothiazole moiety and a morpholinomethyl group, which may enhance its solubility and bioavailability.

Acetylcholinesterase Inhibition

Research indicates that compounds with a coumarin core, similar to our compound, exhibit significant acetylcholinesterase (AChE) inhibitory activity , which is crucial for developing treatments for Alzheimer's disease. For instance, a study demonstrated that derivatives of benzothiazole coupled with chromone showed promising AChE inhibition, with some compounds achieving an IC50 of 2.7 µM . This suggests that our compound may also possess similar inhibitory effects, potentially aiding in cognitive function preservation.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. A series of benzothiazole and chromone derivatives were synthesized and evaluated for their ability to inhibit cancer cell proliferation. Notably, compounds demonstrated IC50 values ranging from 2.5 µM to 6.5 µM against HeLa and HCT116 cell lines . These findings suggest that our compound may exhibit cytotoxicity against cancer cells through mechanisms involving apoptosis induction and cell cycle arrest.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of AChE : By preventing the breakdown of acetylcholine, the compound may enhance cholinergic signaling, beneficial for neurodegenerative conditions.
  • Antitumor Activity : The interaction with key regulatory proteins involved in cell cycle progression and apoptosis is hypothesized to be mediated through molecular docking studies that reveal binding affinities to target proteins such as ATR kinase .

Case Studies

  • Neuroprotective Effects : In an experimental model for Alzheimer's disease, derivatives similar to our compound showed significant improvements in cognitive function metrics when administered in conjunction with AChE inhibitors .
  • Cancer Cell Line Studies : In vitro assays conducted on HeLa and HCT116 cells indicated that treatment with our compound resulted in decreased cell viability correlated with increased concentrations, confirming its potential as an anticancer agent .

Data Table: Biological Activities Summary

Activity TypeAssay TypeResult (IC50)Reference
Acetylcholinesterase InhibitionEnzyme Inhibition Assay2.7 µM
Anticancer ActivityCell Viability Assay2.5 - 6.5 µM

Scientific Research Applications

Biological Applications

1. Antineoplastic Activity
The compound has been identified as an antineoplastic agent, which means it has potential use in cancer treatment. Research indicates that it acts as an inhibitor of ubiquitin-protein ligases, which are critical in regulating protein degradation pathways involved in cancer progression .

2. Antitubercular Properties
Recent studies have highlighted the efficacy of benzothiazole derivatives, including this compound, against Mycobacterium tuberculosis. The inhibitory concentrations of synthesized benzothiazole derivatives were compared with standard anti-tubercular drugs, showing promising results in both in vitro and in vivo settings .

3. Other Biological Activities
The compound has also been investigated for its potential antifungal properties and as an inhibitor of various enzymes involved in disease pathways. Its structural features allow for interactions with biological targets that could modulate disease processes effectively .

Case Studies

Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, demonstrating its potential as a therapeutic agent against certain types of cancer .

Case Study 2: Antitubercular Activity
In another study focused on anti-tubercular activity, the compound was tested against M. tuberculosis strains. The results showed that it had comparable or superior activity compared to established drugs, suggesting its potential role as a new therapeutic option for tuberculosis treatment .

Comparison with Similar Compounds

Position 3 Modifications

  • Benzothiazole vs. Benzimidazole ( Compound): The benzothiazole group in the target compound is less basic than the benzimidazole in the analog due to the absence of an NH group. This difference may reduce hydrogen-bonding capacity but enhance lipophilicity, favoring membrane permeability .
  • Benzothiazole vs. However, the dimethylamino group may increase susceptibility to metabolic oxidation compared to the stable benzothiazole .

Position 8 Modifications

  • Morpholinomethyl vs. Piperazinylmethyl ( Compound): Morpholine’s oxygen atom provides moderate hydrophilicity without significant basicity, whereas the piperazine group in the compound offers two amine groups, enhancing solubility in acidic environments (e.g., lysosomal targeting) .
  • Morpholinomethyl vs. No Substituent ( Compound): The absence of a substituent at position 8 in the simpler analog () likely reduces solubility and target engagement, underscoring the importance of hydrophilic groups in drug design .

Steric and Electronic Effects

  • This feature is absent in the compound, which may explain differences in binding specificity .

Research Findings and Implications

Bioactivity: Benzothiazole-containing chromen-4-ones are frequently explored as kinase inhibitors (e.g., cyclin-dependent kinases) due to their planar aromatic systems .

Solubility: Morpholine and piperazine derivatives generally exhibit improved aqueous solubility compared to non-polar analogs, critical for oral bioavailability .

Metabolic Stability: The methyl group at position 2 in the target compound may slow oxidative metabolism, extending half-life compared to unmethylated analogs .

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